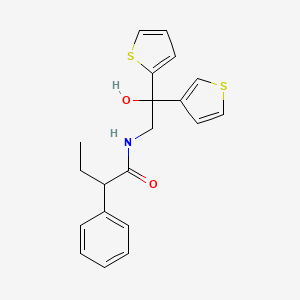

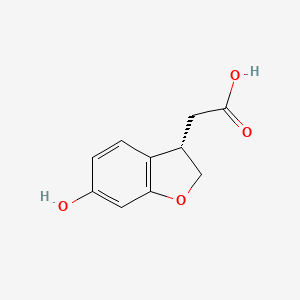

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Overview

Description

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, also known as S-2-HBA, is a naturally occurring compound found in certain plants and fungi. It is a small molecule with a molecular weight of 176.2 g/mol and is composed of carbon, hydrogen, and oxygen atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images. S-2-HBA has been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Germination Inhibition

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and related compounds have been identified as germination inhibitory constituents in plants. For example, a study on Erigeron annuus flowers isolated compounds including a similar dihydrofuran-2-yl-acetic acid, which showed significant inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).

Cometabolic Degradation

Research on biphenyl-utilizing bacteria has revealed their ability to transform dibenzofuran via a lateral dioxygenation pathway. The study identified metabolites such as 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid and others, indicating the potential role of these bacteria in environmental bioremediation processes (Li et al., 2009).

Synthesis of Furobenzopyranone Derivatives

The compound has been used in the synthesis of furobenzopyranone derivatives. A study demonstrated the conversion of hydroxyketones to various derivatives, indicating its utility in organic synthesis and pharmaceutical applications (Kawase et al., 1971).

Antimicrobial Screening

Some dihydrobenzofurans, including those with a structure similar to (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, have been synthesized and screened for antibacterial activity. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012).

Inhibition of Enzymic Oxidation

Metabolites similar to (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid have been found to inhibit the enzymic oxidation of indole-3-acetic acid, a plant hormone. This suggests potential applications in plant biochemistry and pesticide research (Lee & Chapman, 1977).

properties

IUPAC Name |

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXRWHAYNFAHBM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)

![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)